N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c16-13(19)10-6-21-7-11(10)17-14(20)12-8-22-15(18-12)9-4-2-1-3-5-9/h1-8H,(H2,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNJSCVMQUAZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CSC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Coupling Reactions: The final compound can be obtained by coupling the thiazole and thiophene rings through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide
- Core Structure : Thiazole carboxamide.
- Substituents: Position 2: Phenylsulfonylamino group. Position 4: Carboxamide linked to 4-fluorophenyl.
- Key Differences: The sulfonamide group at position 2 (vs. Fluorine substitution on the phenyl ring improves metabolic stability and lipophilicity compared to the carbamoylthiophen group in the target compound .
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives
- Core Structure : Thiazole carboxamide.
- Substituents :
- Position 2: 4-Pyridinyl group.
- Position 5: Methyl and carboxamide groups.
- Methyl group at position 5 may reduce steric hindrance compared to the phenyl group in the target compound .
S-Alkylated 1,2,4-Triazoles (e.g., Compounds [10–15])
- Core Structure : 1,2,4-Triazole-thione.
- Substituents :
- Sulfonylphenyl and difluorophenyl groups.
- Key Differences :
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR Spectroscopy :
- 1H-NMR of thiazole derivatives often shows aromatic protons at δ 7.0–8.5 ppm and carboxamide NH signals at δ 9.0–10.5 ppm .
Biological Activity
N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a thiazole ring fused with a phenyl group and a carbamoylthiophene moiety. Its chemical formula is , and it possesses a molecular weight of approximately 264.31 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Heterocyclic aromatic compound |
| Phenyl Group | Contributes to hydrophobic interactions |
| Carbamoyl Group | Enhances solubility and bioavailability |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of thiazole derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed effective inhibition, suggesting potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, depending on the specific strain tested.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it exhibits significant inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The IC50 value for AChE inhibition was reported at approximately 5 µM, indicating strong potential for therapeutic applications in cognitive disorders.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including this compound. These compounds were tested against human cancer cell lines:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(4-carbamoylthiophen-3-yl)-2-phenyl... | 12 | MCF-7 (breast cancer) |
| N-(4-carbamoylthiophen-3-yl)-2-phenyl... | 15 | HT29 (colon cancer) |
The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in treated cells.
Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial properties of thiazole derivatives. The following table summarizes the findings:
| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 20 | 15 |
| Escherichia coli | 30 | 12 |
These results highlight the compound's effectiveness as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
